molecular formula C9H7ClO B13601145 1-(2-Chlorophenyl)prop-2-en-1-one CAS No. 89638-23-3

1-(2-Chlorophenyl)prop-2-en-1-one

Cat. No.: B13601145
CAS No.: 89638-23-3
M. Wt: 166.60 g/mol
InChI Key: GAQRZTCWAYLSKR-UHFFFAOYSA-N
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Description

1-(2-Chlorophenyl)prop-2-en-1-one is a chemical compound belonging to the class of chalcones, which are α,β-unsaturated ketones. Chalcones are known for their diverse biological activities and are often used as precursors in the synthesis of various heterocyclic compounds. The structure of this compound consists of a chlorophenyl group attached to a prop-2-en-1-one moiety, making it a valuable compound in both organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2-Chlorophenyl)prop-2-en-1-one can be synthesized through the Claisen-Schmidt condensation reaction. This reaction involves the condensation of 2-chlorobenzaldehyde with acetone in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is typically carried out in an ethanol or methanol solvent at room temperature or slightly elevated temperatures to yield the desired chalcone .

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the reaction. The product is then purified through recrystallization or chromatography techniques to obtain high purity .

Chemical Reactions Analysis

Types of Reactions

1-(2-Chlorophenyl)prop-2-en-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 1-(2-Chlorophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-Chlorophenyl)prop-2-en-1-one is unique due to its specific structural features, which confer distinct chemical reactivity and biological activity. Its chlorophenyl group enhances its potential for various substitution reactions, making it a versatile compound in synthetic chemistry .

Properties

CAS No.

89638-23-3

Molecular Formula

C9H7ClO

Molecular Weight

166.60 g/mol

IUPAC Name

1-(2-chlorophenyl)prop-2-en-1-one

InChI

InChI=1S/C9H7ClO/c1-2-9(11)7-5-3-4-6-8(7)10/h2-6H,1H2

InChI Key

GAQRZTCWAYLSKR-UHFFFAOYSA-N

Canonical SMILES

C=CC(=O)C1=CC=CC=C1Cl

Origin of Product

United States

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